2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine derivative, and an acetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the pyridine derivative. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The pyridine derivative can be prepared through various methods, including the Hantzsch pyridine synthesis.
Once the triazole and pyridine components are prepared, they are coupled through an acylation reaction to form the final compound. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
- N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyridinyl)oxy]acetamide
Uniqueness
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N5O4 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-8(18)9(4-13-7)21-6-11(19)15-12-14-10(5-20-2)16-17-12/h3-4H,5-6H2,1-2H3,(H,13,18)(H2,14,15,16,17,19) |
InChI Key |
FBHUQSQXLILYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NC2=NNC(=N2)COC |
Origin of Product |
United States |
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